molecular formula C13H9BrN2 B3747349 3-(4-bromophenyl)imidazo[1,5-a]pyridine

3-(4-bromophenyl)imidazo[1,5-a]pyridine

Cat. No.: B3747349
M. Wt: 273.13 g/mol
InChI Key: VIKRGAAPIRGMFX-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)imidazo[1,5-a]pyridine is a brominated heterocyclic compound that serves as a versatile building block in organic synthesis and a privileged scaffold in medicinal chemistry and materials science. The imidazo[1,5-a]pyridine core is a nitrogen-rich bicyclic structure of significant research interest due to its wide range of applications. In medicinal chemistry, this scaffold is recognized as a special backbone with high therapeutic potential. Structural analogues have demonstrated promising biological activities, functioning as NIK inhibitors with good anti-inflammatory effects and exhibiting excellent anti-cancer activity in biomedical fields . Furthermore, related compounds show promising results in treating conditions like Alzheimer's disease, indicating the core structure's relevance in neuroscience research . In materials science, imidazo[1,5-a]pyridine derivatives are key components in the development of advanced organic fluorophores. When incorporated into donor–π–acceptor (D–π–A) systems, this scaffold can contribute to materials with excellent intramolecular charge transfer (ICT), large Stokes shifts, and aggregation-induced emission (AIE) characteristics. These properties make them suitable for applications in greenish-yellow organic light-emitting diodes (OLEDs), acidochromic sensors, and anticounterfeiting technologies . The synthetic accessibility of the imidazo[1,5-a]pyridine core is well-established, with recent advances including efficient one-pot methods that offer mild reaction conditions and high atom utilization . The 4-bromophenyl substituent at the 3-position provides a reactive site for further functionalization via cross-coupling reactions, allowing researchers to diversify the molecule for structure-activity relationship (SAR) studies or to create more complex molecular architectures. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-bromophenyl)imidazo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)13-15-9-12-3-1-2-8-16(12)13/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKRGAAPIRGMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N2C=C1)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795342
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Synthetic Methodologies for 3 4 Bromophenyl Imidazo 1,5 a Pyridine

Retrosynthetic Strategies and Disconnection Approaches

The synthesis of 3-(4-bromophenyl)imidazo[1,5-a]pyridine can be approached through several retrosynthetic disconnections. A primary strategy involves the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) core. This leads to two main disconnection points: the N1-C2 bond and the C2-C3 bond of the final molecule.

A common and effective disconnection is at the N1-C2 and C1-N(9) bonds, which points to a cyclocondensation reaction between a 2-(aminomethyl)pyridine derivative and a carbonyl compound bearing the 4-bromophenyl moiety. This approach is advantageous due to the commercial availability or straightforward synthesis of the required precursors.

Alternatively, a disconnection at the C3-aryl bond suggests a post-functionalization strategy. In this scenario, a pre-formed imidazo[1,5-a]pyridine (B1214698) core is arylated at the 3-position using a suitable 4-bromophenyl source, often through transition-metal catalyzed cross-coupling reactions. This method offers flexibility in introducing various aryl groups in the final step.

Precursor Synthesis and Intermediate Functionalization

The successful synthesis of the target compound relies heavily on the efficient preparation of key precursors and intermediates.

Preparation of Key Pyrido[1,2-a]pyrimidine Scaffolds

While the direct target is an imidazo[1,5-a]pyridine, the synthesis of related N-fused heterocycles like pyrido[1,2-a]pyrimidines can provide valuable insights into cyclization strategies. However, for the direct synthesis of this compound, the most crucial precursor is 2-(aminomethyl)pyridine. This can be synthesized through various methods, including the reduction of 2-cyanopyridine (B140075) or the amination of 2-(chloromethyl)pyridine. A notable process for preparing 2-aminomethylpyridine derivatives involves the reaction of 2-substituted pyridines with nitromethane (B149229), followed by hydrogenation. For instance, 2,3-dichloro-5-trifluoromethylpyridine can be reacted with nitromethane in the presence of a base like potassium tert-butanolate to yield 3-chloro-2-nitromethyl-5-trifluoromethylpyridine, which is then hydrogenated using a palladium on carbon catalyst to give the corresponding 2-aminomethylpyridine derivative google.com. Another method involves the reaction of 2-chloro-5-(chloromethyl)pyridine (B46043) with aqueous ammonia (B1221849) in an autoclave to produce 5-(aminomethyl)-2-chloropyridine (B58057) .

Elaboration of Substituted Phenyl Building Blocks for Bromination

The 4-bromophenyl moiety is typically introduced using a pre-functionalized building block. 4-Bromobenzaldehyde (B125591) is a key precursor for cyclocondensation reactions. It can be prepared through the oxidation of 4-bromotoluene (B49008). One laboratory-scale method involves the free-radical bromination of 4-bromotoluene to form 4-bromobenzal bromide, which is subsequently hydrolyzed using calcium carbonate to yield 4-bromobenzaldehyde wikipedia.org. Other methods include the oxidation of p-bromotoluene using manganese trioxide or a two-step oxidation of dibenzyl ether with bromine and nitric acid guidechem.com. For more complex syntheses, 4-bromo-2-methoxybenzaldehyde (B1278859) can be synthesized from 1,4-dibromo-2-fluorobenzene (B72686) through a metal-halogen exchange and subsequent formylation, followed by methoxylation google.comgoogle.com.

Direct Construction of the Imidazo[1,5-a]pyridine Core

The formation of the imidazo[1,5-a]pyridine ring system can be achieved through several powerful reactions.

Cyclocondensation and Annulation Reaction Pathways

A highly effective method for constructing the 3-arylimidazo[1,5-a]pyridine core is the cyclocondensation of 2-(aminomethyl)pyridine with an appropriate aryl aldehyde. Research has demonstrated that reacting 2-aminomethylpyridine with various substituted benzaldehydes in the presence of tert-butyl hydroperoxide (TBHP) and iodine in DMF at 70 °C affords the corresponding 3-arylimidazo[1,5-a]pyridines in moderate yields nih.gov. This method is directly applicable to the synthesis of this compound by using 4-bromobenzaldehyde as the aryl aldehyde component.

Another approach involves the coupling of 2-aminomethylpyridine with a substituted benzoyl chloride to form an arylamide, which is then cyclized using phosphorus oxychloride to yield the 3-arylimidazo[1,5-a]pyridine nih.gov. This two-step sequence provides a reliable alternative to the direct aldehyde condensation.

Furthermore, oxidative condensation-cyclization of aryl-2-pyridylmethylamines and aldehydes in the presence of elemental sulfur as an oxidant has been shown to produce 1,3-diarylated imidazo[1,5-a]pyridines acs.org. This reaction proceeds in good to high yields and offers a catalyst-free route to the desired scaffold.

ReactantsReagents and ConditionsProductYield (%)Reference
2-Aminomethylpyridine, 2-MethoxybenzaldehydeTBHP, I₂, DMF, 70 °C3-(2-Methoxyphenyl)imidazo[1,5-a]pyridine55 nih.gov
2-Aminomethylpyridine, 3-MethoxybenzaldehydeTBHP, I₂, DMF, 70 °C3-(3-Methoxyphenyl)imidazo[1,5-a]pyridine52 nih.gov
2-Aminomethylpyridine, 3,4,5-TrimethoxybenzaldehydeTBHP, I₂, DMF, 70 °C3-(3,4,5-Trimethoxyphenyl)imidazo[1,5-a]pyridine45 nih.gov
2-Aminomethylpyridine, 4-Chlorobenzoyl chloride1. Et₃N, CH₂Cl₂; 2. POCl₃, reflux3-(4-Chlorophenyl)imidazo[1,5-a]pyridine85 nih.gov
Aryl-2-pyridiylmethylamine, BenzaldehydeElemental Sulfur, DMSO, 80 °C1,3-Diarylated imidazo[1,5-a]pyridineGood to High acs.org

Transition Metal-Catalyzed Coupling Reactions for 3-Phenyl Imidazo[1,5-a]pyridine Formation

Transition metal-catalyzed reactions provide powerful tools for the direct arylation of the imidazo[1,5-a]pyridine core or for coupling reactions that form the C3-aryl bond.

Direct C-H Arylation: Ruthenium-catalyzed direct arylation has been successfully applied to imidazo[1,5-a]azines. For instance, the reaction of 3-arylimidazo[1,5-a]pyridines with aryl halides in the presence of a ruthenium(II)/carboxylate catalyst system can lead to arylation at the C-1 position lookchem.com. While this specific example demonstrates C-1 arylation, the principle of directed C-H activation could potentially be adapted for C-3 arylation under different catalytic conditions. Palladium catalysts are also widely used for the direct C-H arylation of heteroarenes and could be explored for the C-3 arylation of an unsubstituted imidazo[1,5-a]pyridine with a 4-bromophenylating agent elsevierpure.com.

Cross-Coupling Reactions: The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. A strategy could involve the synthesis of a 3-halo-imidazo[1,5-a]pyridine intermediate, which is then coupled with 4-bromophenylboronic acid. Research on 3-iodoimidazo[1,2-a]pyridines has shown that Suzuki-type coupling is influenced by the base and solvent, with strong bases in DME providing optimal results researchgate.net. A similar approach could be developed for the 3-iodo or 3-bromo-imidazo[1,5-a]pyridine.

The Sonogashira coupling reaction provides another avenue. This reaction couples a terminal alkyne with an aryl halide wikipedia.org. A synthetic route could envision the Sonogashira coupling of a 3-ethynylimidazo[1,5-a]pyridine with a 4-bromophenyl halide, followed by further transformations if necessary. Such sequential coupling reactions have been utilized to create complex indole (B1671886) structures and could be adapted for the synthesis of the target molecule rsc.org.

Coupling PartnersCatalyst SystemProductYield (%)Reference
3-Arylimidazo[1,5-a]pyridine, 4-Bromotoluene[RuCl₂(p-cymene)]₂, MesCO₂H, K₂CO₃1-Aryl-3-(p-tolyl)imidazo[1,5-a]pyridine- lookchem.com
Imidazo[1,2-a]pyridine, Aryl bromidePd-Fe₃O₄ nanoparticles3-Arylimidazo[1,2-a]pyridineHigh elsevierpure.com
2-Substituted-3-iodoimidazo[1,2-a]pyridine, Arylboronic acidPd(PPh₃)₄, Base2-Substituted-3-arylimidazo[1,2-a]pyridine- researchgate.net

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The development of efficient catalysts is paramount in green synthesis. For the synthesis of the imidazo[1,5-a]pyridine scaffold, several catalytic systems have been explored, moving away from stoichiometric reagents to more sustainable catalytic alternatives.

One notable advancement is the use of copper catalysts. For instance, a copper(II)-catalyzed tandem reaction between a pyridine ketone and a benzylamine (B48309) can produce 1,3-diarylated imidazo[1,5-a]pyridines in excellent yields using molecular oxygen as a clean and sole oxidant. organic-chemistry.org This aerobic oxidation is highly efficient and environmentally benign. Another approach involves a copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds, which is atom-economical and generates water as the only byproduct. beilstein-journals.org The use of titania-supported CuCl2 has also been reported as a recyclable heterogeneous catalyst for the synthesis of related imidazo[1,2-a]pyridines, highlighting the potential for developing reusable catalysts for the synthesis of this compound. beilstein-journals.org

Bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) has been identified as an efficient catalyst for the synthesis of imidazo[1,5-a]pyridine analogs through a Ritter-type reaction. acs.orgnih.gov This method involves the reaction of a pyridinylmethanol with an aryl nitrile, offering a broad substrate scope and good to excellent yields. acs.orgnih.gov The combination of Bi(OTf)₃ with para-toluenesulfonic acid (p-TsOH·H₂O) facilitates the conversion of benzylic alcohols to the desired products. acs.orgnih.gov

Furthermore, iodine-mediated reactions provide a transition-metal-free pathway for the synthesis of imidazo[1,5-a]pyridines. rsc.org This method employs molecular iodine to mediate the oxidative annulation of 2-pyridyl ketones and alkylamines in a one-pot process. rsc.org

Catalyst SystemKey FeaturesReactants for Imidazo[1,5-a]pyridine CoreReference
Copper(II) / O₂Uses clean oxidant (O₂), high yieldsPyridine ketone, Benzylamine organic-chemistry.org
Copper-catalyzed aerobic oxidative aminationAtom-economical, water as sole byproduct(Applicable to) C(sp³)–H bond amination beilstein-journals.org
Bi(OTf)₃ / p-TsOH·H₂OEfficient for Ritter-type reaction, broad scopePyridinylmethanol, Aryl/alkylnitrile acs.orgnih.gov
Molecular Iodine (I₂)Transition-metal-free, one-pot synthesis2-pyridyl ketones, Alkylamines rsc.org

Solvent-free reactions are a cornerstone of green chemistry, as they eliminate the environmental and economic costs associated with solvent use, separation, and disposal. While direct solvent-free synthesis of this compound is an area of ongoing research, methodologies for the closely related imidazo[1,2-a]pyridines have been successfully developed and offer valuable insights. For example, a solvent-free synthesis of imidazo[1,2-a]pyridines has been achieved by reacting α-bromo/chloroketones with 2-aminopyridines at a modest temperature of 60°C without the need for a catalyst. bio-conferences.org Microwave-assisted solvent-free synthesis of imidazo[1,2-a]pyridines using an ionic liquid catalyst has also been reported, demonstrating high efficiency and good functional group tolerance.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Syntheses that maximize the incorporation of all reactant atoms into the final product are considered highly atom-economical.

The copper-catalyzed aerobic oxidative amination mentioned earlier is a prime example of an atom-economical reaction, where the only byproduct is water. beilstein-journals.org Similarly, cycloaddition reactions, such as the (3+2) cycloaddition of propargyl alcohols and 2-aminopyridines promoted by NaIO₄/TBHP to form imidazo[1,2-a]pyridines, are inherently atom-economical. nih.gov The development of analogous atom-economical routes to this compound is a key objective in sustainable organic synthesis.

MethodologyKey Green Chemistry PrincipleExample (or related compound)Reference
Solvent-free reactionElimination of volatile organic compoundsSynthesis of imidazo[1,2-a]pyridines from α-haloketones and 2-aminopyridines bio-conferences.org
Microwave-assisted solvent-free synthesisEnergy efficiency and reduced reaction timesSynthesis of imidazo[1,2-a]pyridines using an ionic liquid catalyst
Aerobic oxidative aminationHigh atom economy, use of a clean oxidantCopper-catalyzed synthesis of imidazo[1,5-a]pyridines with water as the byproduct beilstein-journals.org
(3+2) CycloadditionHigh atom economyNaIO₄/TBHP-promoted synthesis of imidazo[1,2-a]pyridines nih.gov

Elucidation of Chemical Reactivity and Derivatization Strategies for 3 4 Bromophenyl Imidazo 1,5 a Pyridine

Reactivity of the 4-Bromophenyl Moiety

The bromine atom on the phenyl ring at the C3 position serves as a key handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions at the Bromine Atom (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom on the 4-bromophenyl group of the title compound is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental for extending the conjugation of the molecule and for introducing diverse functional groups.

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, is a powerful tool for creating biaryl structures. tcichemicals.com For substrates like 3-(4-bromophenyl)imidazo[1,5-a]pyridine, this reaction can be used to introduce a range of aryl and heteroaryl substituents. Typical conditions involve a palladium catalyst such as Pd(PPh₃)₄ and a base like K₃PO₄ in a solvent system like 1,4-dioxane/water. mdpi.comyoutube.com The reaction proceeds with good yields, and the reactivity can be influenced by the electronic nature of the boronic acid. mdpi.com

The Heck reaction provides a method for the vinylation of aryl halides. wikipedia.orgyoutube.com Research on related 3-aryl-1-iodoimidazo[1,5-a]pyridines has shown that Mizoroki-Heck reactions with various styrene (B11656) derivatives can proceed smoothly to yield alkenylated products. acs.org For this compound, similar conditions, such as using a palladium acetate (B1210297) catalyst with a suitable ligand and a base like cesium carbonate in a polar aprotic solvent, would be expected to yield the corresponding stilbene-like derivatives. acs.org The general Heck reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

The Sonogashira reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org This reaction has been successfully applied to 3-aryl-1-iodoimidazo[1,5-a]pyridines to synthesize 1-alkynyl derivatives in good to excellent yields. acs.org The reaction of this compound with terminal alkynes would likely proceed under similar conditions, typically employing a palladium catalyst like Pd(PPh₃)₂Cl₂, a copper(I) co-catalyst (e.g., CuI), and an amine base such as triethylamine. acs.orglibretexts.org This allows for the introduction of various alkynyl groups, significantly impacting the molecule's electronic and photophysical properties.

Table 1: Representative Cross-Coupling Reactions on Aryl Halide Substrates
ReactionCatalyst SystemTypical ReagentsProduct Type
Suzuki-MiyauraPd(PPh₃)₄ / K₃PO₄Arylboronic acidsBiaryl derivatives
HeckPd(OAc)₂ / Ligand / BaseAlkenes (e.g., styrenes)Substituted alkenes
SonogashiraPd(PPh₃)₂Cl₂ / CuI / AmineTerminal alkynesArylalkynes

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (SNA) on an aryl halide typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate. wikipedia.orglibretexts.orgnumberanalytics.com The imidazo[1,5-a]pyridine (B1214698) ring system is generally considered electron-rich. This electron-donating character would deactivate the attached 4-bromophenyl ring towards a classical SNAr reaction, making the displacement of the bromide ion by a nucleophile challenging under standard conditions. libretexts.org For a nucleophilic attack to occur, the aromatic ring must be electron-deficient. youtube.com

However, innovative strategies have been developed to facilitate nucleophilic substitution on electron-rich aryl halides. One such approach involves the transient generation of a radical species, which can act as a powerful electron-withdrawing group and activate the ring towards substitution. nih.gov While not yet reported specifically for this compound, this concept suggests that under specific radical-generating conditions, nucleophilic substitution could potentially be induced.

Electrophilic and Nucleophilic Functionalization of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine core itself is a reactive entity, susceptible to both electrophilic and nucleophilic attack at specific positions.

Regioselective Functionalization at C1, C2, and C5 Positions

The electron distribution in the imidazo[1,5-a]pyridine ring system dictates the regioselectivity of its functionalization. The imidazole (B134444) part of the fused ring system is more electron-rich than the pyridine (B92270) part, making it more susceptible to electrophilic attack.

C1 Position: The C1 position is known to be susceptible to electrophilic attack. For instance, iodination of 3-arylimidazo[1,5-a]pyridines can be achieved at the C1 position, providing a handle for further functionalization, such as Sonogashira and Heck couplings. acs.org Additionally, cyanation of the imidazo[1,5-a]pyridine core has been achieved at the C1 position through an electrochemical cascade process. rsc.org

C2 Position: The C2 position is generally less reactive towards electrophiles compared to C1 and C3. Computational studies and experimental evidence for related imidazo[1,2-a]pyrazine (B1224502) systems suggest that electrophilic attack at the carbon adjacent to the bridgehead nitrogen is less favored due to the formation of a less stable intermediate. stackexchange.com

C5 Position: The pyridine ring of the imidazo[1,5-a]pyridine is generally less reactive towards electrophiles than the imidazole ring. quora.com However, functionalization at the C5 position can be achieved through directed metalation or specific catalytic systems. For example, a copper-catalyzed C5-H arylation of imidazo[1,5-a]pyridines has been reported, utilizing a directing group at the C3 position. researchgate.netnih.gov This thioether-assisted strategy allows for the regioselective introduction of aryl groups at the C5 position. researchgate.net

Introduction of Heteroatoms and Carbonyl Groups

The introduction of heteroatoms and carbonyl groups can significantly modify the properties of the imidazo[1,5-a]pyridine scaffold.

Heteroatoms: The introduction of heteroatoms can be achieved through various synthetic strategies. For instance, the synthesis of 1-cyano-imidazo[1,5-a]pyridines introduces a nitrogen atom via a cyano group at the C1 position. rsc.org The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands demonstrates the introduction of phosphorus at the C1 position, which is valuable for creating novel ligands for catalysis.

Carbonyl Groups: While direct Friedel-Crafts acylation at the C3 position of the related imidazo[1,2-a]pyridines is not feasible, alternative methods have been developed. nih.gov For the imidazo[1,5-a]pyridine system, the introduction of a carbonyl group can be envisioned through the oxidation of a methylene (B1212753) bridge or by constructing the ring from a precursor already containing the carbonyl functionality. For example, the synthesis of 1,3-dihydro-3-(substituted phenyl)imidazo[4,5-b]pyridin-2-ones involves the cyclization to form the heterocyclic core with an incorporated carbonyl group. acs.org

Photoreactivity and Photophysical Properties of this compound

Imidazo[1,5-a]pyridine derivatives are known for their interesting photophysical properties, including significant Stokes shifts and fluorescence. mdpi.com The introduction of different substituents at various positions on the scaffold allows for the fine-tuning of these properties.

Derivatives of 3-arylimidazo[1,5-a]pyridine exhibit notable fluorescence. For example, 1-alkynyl- and 1-alkenyl-3-arylimidazo[1,5-a]pyridines show fluorescence maxima in the range of 458–560 nm and 479–537 nm, respectively, in chloroform. acs.org The fluorescence quantum yields for these compounds are reported to be in the range of 0.03 to 0.26. acs.org

The photophysical properties are highly dependent on the nature and position of the substituents. For instance, decorating the C3 position with different aromatic π-systems like naphthalene (B1677914) or pyrene (B120774) leads to sky-blue emitting fluorophores with wide energy gaps. rsc.org Studies on related imidazo[1,2-a]pyridines have shown that the introduction of a hydroxymethyl group can enhance fluorescence intensity. nih.gov The electronic properties of the substituent on the phenyl ring at C3 also play a crucial role, with a linear correlation observed between the Hammett substituent constants and the fluorescence wavelengths of 1-alkynyl-3-arylimidazo[1,5-a]pyridines. acs.org

Table 2: Photophysical Data for Selected 3-Aryl-Imidazo[1,5-a]pyridine Derivatives in Chloroform acs.org
Derivative TypeSubstituent at C1Absorption Maxima (λabs, nm)Fluorescence Maxima (λem, nm)Fluorescence Quantum Yield (ΦF)
AlkynylatedPhenylethynyl3994700.17
Alkynylated(4-Methoxyphenyl)ethynyl4144860.26
Alkenylated(E)-Styryl4044930.13
Alkenylated(E)-4-Methoxystyryl4195030.13

Investigation of Excited State Chemistry

There is no specific published research detailing the excited state chemistry of this compound. Information regarding its specific absorption and emission wavelengths, fluorescence quantum yields, excited state lifetimes, and the nature of its electronic transitions (e.g., intramolecular charge transfer characteristics) is not available.

For context, studies on other derivatives of the parent imidazo[1,5-a]pyridine scaffold show that their photophysical properties are tunable. nih.govrsc.org For example, some derivatives are known to exhibit large Stokes shifts and fluorescence lifetimes that can range from 2 to 8 nanoseconds. nih.gov However, these are general characteristics of the class, and the specific values for this compound are undetermined.

Table 3.3.1-1: Photophysical Properties of this compound

Property Value Source
Absorption Max (λ_abs) Data Not Available N/A
Emission Max (λ_em) Data Not Available N/A
Molar Absorptivity (ε) Data Not Available N/A
Fluorescence Quantum Yield (Φ_F) Data Not Available N/A
Excited State Lifetime (τ) Data Not Available N/A
Stokes Shift Data Not Available N/A

This table is for illustrative purposes; no experimental data was found in the searched literature for this specific compound.

Quenching Mechanisms and Photodegradation Pathways

Specific studies on the fluorescence quenching mechanisms or the photodegradation pathways for this compound have not been reported in the available literature. Consequently, there is no information on how its potential fluorescence is affected by quenchers, nor are there any identified photodegradation products or established mechanisms for its breakdown upon exposure to light. Research into the stability of the core imidazo[1,5-a]pyridine structure suggests it is a robust scaffold, but this does not preclude specific photochemical reactions for the bromo-substituted derivative. nih.gov

Table 3.3.2-1: Fluorescence Quenching Data for this compound

Quencher Stern-Volmer Constant (K_SV) Quenching Rate Constant (k_q) Mechanism Source
N/A Data Not Available Data Not Available Data Not Available N/A

This table is for illustrative purposes; no experimental data was found in the searched literature for this specific compound.

Theoretical and Computational Chemistry Investigations of 3 4 Bromophenyl Imidazo 1,5 a Pyridine

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic structure is fundamental to a molecule's reactivity, spectroscopic properties, and intermolecular interactions. Computational quantum chemistry methods are indispensable for probing these characteristics.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study of 3-(4-bromophenyl)imidazo[1,5-a]pyridine would typically begin with geometry optimization to find the lowest energy structure. Using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), key ground-state properties can be calculated.

These properties include the distribution of electron density, the dipole moment, and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For similar aromatic heterocyclic systems, these gaps are often in the range of 3-5 eV. rsc.orgresearchgate.net The analysis would likely show the HOMO localized on the electron-rich imidazo[1,5-a]pyridine (B1214698) core, while the LUMO may have significant contributions from both the pyridine (B92270) and the phenyl rings. The electronegative bromine atom would influence the electron distribution through inductive effects and participation in π-conjugation.

Table 1: Illustrative DFT-Calculated Properties for Aromatic Heterocycles This table presents typical data obtained from DFT calculations on related aromatic compounds and is for illustrative purposes only.

PropertyTypical Calculated ValueSignificance
HOMO Energy-5.5 to -6.5 eVIndicates electron-donating ability
LUMO Energy-1.0 to -2.0 eVIndicates electron-accepting ability
HOMO-LUMO Gap3.5 to 4.5 eVRelates to chemical reactivity and electronic transitions
Dipole Moment2.0 to 4.0 DebyeIndicates overall polarity of the molecule

To understand the photophysical properties of this compound, such as its absorption of UV-visible light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of excited states, which correspond to the absorption wavelengths (λmax) in an electronic spectrum. The calculations also provide the oscillator strength for each transition, indicating its intensity. For imidazo[1,5-a]pyridine derivatives, which are often fluorescent, TD-DFT can help identify the nature of the electronic transitions, such as π-π* or n-π*, and how they are influenced by substituents. researchgate.net The 4-bromophenyl group would be expected to cause a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted imidazo[1,5-a]pyridine due to the extension of the π-conjugated system.

Conformational Analysis and Potential Energy Surface Exploration

The 3D structure and flexibility of a molecule are critical to its function, especially in biological contexts. Conformational analysis of this compound would focus on the rotational barrier around the single bond connecting the imidazopyridine core and the 4-bromophenyl ring.

By systematically rotating this dihedral angle and calculating the energy at each step, a potential energy surface (PES) can be generated. This analysis reveals the most stable conformation (the global minimum on the PES) and any other low-energy conformers. The degree of planarity between the two ring systems is a key determinant of the electronic conjugation and, consequently, the photophysical properties. Studies on similar biaryl systems often show that a twisted conformation is preferred to minimize steric hindrance, but this comes at the cost of reduced π-conjugation. rsc.org Balancing molecular twist and conformational rigidity is a key aspect of designing functional molecules. rsc.org

Reaction Mechanism Elucidation via Computational Modeling

Computational chemistry is a powerful tool for investigating how chemical reactions occur. For this compound, this could involve modeling its synthesis. A common route to 3-aryl-imidazo[1,5-a]pyridines involves the reaction of 2-aminomethylpyridine with an aryl aldehyde. nih.govresearchgate.net

A computational study could map the entire reaction pathway, identifying transition states and intermediates. By calculating the activation energies for each step, the rate-determining step of the reaction can be identified. This information is invaluable for optimizing reaction conditions to improve yields. For instance, the mechanism of the reaction between imidazo[1,5-a]pyridines and other reagents like ninhydrin (B49086) has been investigated, showing how computational insights can complement experimental findings. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics calculations provide information on static structures, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment, such as a box of water molecules, and calculating the forces on each atom to model its movement.

MD simulations can reveal how the molecule interacts with its surroundings, its conformational flexibility in solution, and how it might approach a biological target. For example, MD simulations have been used to study the behavior of other brominated heterocyclic compounds, providing insights into their interactions within complex systems. nih.gov Such simulations could explore the stability of potential intermolecular interactions, such as hydrogen bonds or halogen bonds involving the bromine atom.

Ligand-Target Interaction Modeling and Binding Affinity Prediction (Computational Docking)

Given that many imidazopyridine derivatives exhibit biological activity, computational docking is a key technique to explore the potential of this compound as a ligand for protein targets. mdpi.commdpi.com Docking algorithms predict the preferred orientation of a ligand when bound to a protein's active site and estimate the strength of the interaction (binding affinity).

The process involves obtaining the 3D structure of a target protein (e.g., a kinase or an enzyme) and then using a scoring function to evaluate many possible binding poses of the ligand. The results can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. The bromine atom in this compound is particularly interesting in this context, as bromine can act as a halogen bond donor, an interaction that is increasingly recognized as important in drug design. ump.edu.plump.edu.pl

Table 2: Potential Protein Targets for Docking Studies of Imidazopyridine Scaffolds This table is based on the known biological activities of related imidazopyridine compounds and serves as a hypothetical guide for selecting targets.

Potential Protein Target ClassRationale for SelectionKey Interaction Potential
Kinases (e.g., PI3K, Aurora)Many imidazopyridine derivatives are kinase inhibitors. mdpi.comATP-competitive binding, hydrogen bonds with hinge region.
TubulinSome hybrids show anti-tubulin activity.Binding to the colchicine (B1669291) site, hydrophobic interactions.
Peripheral Benzodiazepine Receptors (PBR)Known affinity of related imidazo[1,2-a]pyridines. mdpi.comHydrophobic pocket interactions.
Thromboxane (B8750289) A2 SynthaseImidazo[1,5-a]pyridines have shown inhibitory activity.Heme-coordination and hydrophobic interactions.

Exploration of Biological Activity and Mechanistic Insights of 3 4 Bromophenyl Imidazo 1,5 a Pyridine Derivatives

In Vitro Biological Target Identification and Validation

The initial stages of drug discovery for novel chemical entities like 3-(4-bromophenyl)imidazo[1,5-a]pyridine derivatives involve the crucial steps of identifying and validating their biological targets. This process relies on a variety of in vitro techniques to elucidate the specific proteins, receptors, or enzymes with which these compounds interact.

Receptor Binding Studies and Selectivity Profiling

While specific receptor binding data for this compound is not extensively documented in publicly available literature, studies on related imidazo[1,5-a]pyridine (B1214698) derivatives have revealed their potential to interact with various receptors. For instance, a series of imidazo[1,5-a]pyridine derivatives have been developed as partial agonists for the 5-HT4 receptor, which is a target for cognitive disorders associated with Alzheimer's disease. doi.orgresearchgate.net In these studies, structural modifications around the imidazo[1,5-a]pyridine core were crucial for achieving high affinity and selectivity.

Furthermore, other imidazopyridine isomers have demonstrated affinity for cannabinoid receptors (CBR). Specifically, certain imidazo[1,5-a]pyridines have been investigated as CB2 receptor agonists. doi.org Structure-activity relationship (SAR) studies on these compounds highlighted the importance of an aryl-ketone or aryl-amide fragment at the C2 position for interaction with the CB2R. doi.org Although not directly involving the 3-(4-bromophenyl) variant, these findings suggest that the imidazo[1,5-a]pyridine scaffold can be a viable framework for developing receptor-targeted agents. The substitution at the 3-position, as in the case of the 4-bromophenyl group, would likely play a significant role in modulating the binding affinity and selectivity for a given receptor.

Receptor TargetCompound ClassObserved ActivityReference
5-HT4 ReceptorImidazo[1,5-a]pyridine derivativesPartial Agonists doi.orgresearchgate.net
CB2 ReceptorImidazo[1,5-a]pyridine derivativesAgonists doi.org

Enzyme Inhibition Kinetics and Mechanism of Action Studies

One notable area of investigation is the inhibition of phosphodiesterases (PDEs). Imidazo[1,5-a]pyridines have been explored as inhibitors of phosphodiesterase 10A (PDE10A), an enzyme implicated in certain neurological and psychiatric disorders. mdpi.comacs.org Computational studies have been employed to understand the binding modes of these inhibitors within the active site of the enzyme. acs.org

More recently, a screening campaign identified imidazo[1,5-a]pyridine-based compounds as inhibitors of insulin-regulated aminopeptidase (B13392206) (IRAP). diva-portal.org Kinetic studies revealed that these compounds act as non-competitive inhibitors. diva-portal.org

Furthermore, imidazo[1,5-a]pyridine derivatives have been investigated as inhibitors of glycogen (B147801) synthase kinase-3β (GSK-3β), a key enzyme in various cellular processes. nih.govnih.gov Molecular dynamics and quantum mechanics-based approaches have been used to rationalize the structure-activity relationships and have highlighted the importance of specific structural features for tight binding within the ATP pocket of the enzyme. nih.govnih.gov

Another area of interest is the inhibition of kinases involved in cancer progression. Imidazo[1,5-a]pyridine derivatives have been evaluated as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.gov Theoretical studies using umbrella sampling and steered molecular dynamics simulations have been conducted to predict the binding affinities and dissociation pathways of these inhibitors from the EGFR active site. nih.gov

Enzyme TargetCompound ClassMechanism of ActionReference
Phosphodiesterase 10A (PDE10A)Imidazo[1,5-a]pyridinesInhibitors mdpi.comacs.org
Insulin-Regulated Aminopeptidase (IRAP)Imidazo[1,5-a]pyridinesNon-competitive Inhibitors diva-portal.org
Glycogen Synthase Kinase-3β (GSK-3β)Imidazo[1,5-a]pyridine-carboxamidesInhibitors nih.govnih.gov
EGFR Tyrosine KinaseBis(1-imidazo[1,5-a]pyridyl)arylmethanesInhibitors nih.gov

Cellular Pathway Modulation and Phenotypic Screening in Defined Biological Systems

Moving from molecular targets to a cellular context, researchers employ cell-based assays and screening methods to understand how compounds like this compound derivatives affect cellular functions and phenotypes.

Cell-Based Assays for Functional Endpoints

Cell-based assays are critical for evaluating the functional consequences of target engagement by a compound. For imidazo[1,5-a]pyridine derivatives, a significant body of research has focused on their cytotoxic effects against various cancer cell lines. researchgate.netnih.govresearchgate.net

For example, a series of imidazo[1,5-a]pyridine-chalcone conjugates were evaluated for their anticancer activity against a panel of human cancer cell lines, including breast (MDA-MB-231), colon (RKO), bone (Mg-63), prostate (PC-3), and liver (HepG2) cells. nih.gov Several of these compounds exhibited promising cytotoxicity, with some showing potent activity against the MDA-MB-231 breast cancer cell line. nih.gov Further mechanistic studies revealed that these compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis. nih.govresearchgate.net

In another study, imidazo[1,5-a]pyridine-benzimidazole hybrids were shown to induce apoptosis, confirmed by Hoechst staining, analysis of mitochondrial membrane potential, cytochrome c release, and caspase activation. researchgate.net These hybrids were also found to decrease the levels of phosphorylated PTEN and AKT, suggesting an inhibitory effect on the PI3K/Akt signaling pathway. researchgate.net

The table below summarizes the cytotoxic activity of selected imidazo[1,5-a]pyridine-chalcone derivatives.

CompoundMDA-MB-231 IC₅₀ (µM)RKO IC₅₀ (µM)Mg-63 IC₅₀ (µM)PC-3 IC₅₀ (µM)HepG2 IC₅₀ (µM)HEK (normal) IC₅₀ (µM)Reference
7n 4.23 ± 0.25>50>50>50>50>50 nih.gov
7o 3.26 ± 0.56>50>50>50>50>50 nih.gov
Nocodazole 0.12 ± 0.050.09 ± 0.010.15 ± 0.020.21 ± 0.030.18 ± 0.0415.2 ± 1.2 nih.gov

High-Throughput Screening (HTS) Approaches for Lead Identification

High-throughput screening (HTS) is a powerful strategy for identifying novel bioactive compounds from large chemical libraries. While there is no specific mention in the provided search results of HTS campaigns that explicitly identified this compound as a lead, the imidazo[1,5-a]pyridine scaffold itself is amenable to the large-scale synthesis required for HTS. The diverse biological activities reported for this class of compounds make them attractive candidates for inclusion in screening libraries aimed at discovering new therapeutic agents.

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry, providing critical insights into how chemical structure influences biological activity. For imidazo[1,5-a]pyridine derivatives, several studies have explored the impact of various substituents on their potency and selectivity.

In the context of 5-HT4 receptor partial agonists, SAR studies of imidazo[1,5-a]pyridine derivatives revealed that modifications to the alkyl substituent on the carboxamide fragment are crucial for binding to the biological target. researchgate.net These studies led to the discovery of potent and selective compounds with pro-cognitive efficacy. researchgate.net

For GSK-3β inhibitors based on the imidazo[1,5-a]pyridine core, SAR analysis, supported by computational methods, demonstrated the key role of an acidic hydrogen on the central core for achieving tight interaction within the ATP binding pocket of the enzyme. nih.govnih.gov

In the development of IRAP inhibitors, preliminary SAR showed that the substitution pattern on the phenyl ring directly attached to the bicyclic core had a significant impact on the observed inhibitory activity. diva-portal.org For instance, the removal of a methyl group decreased potency, while elongating a spacer between a urea (B33335) moiety and the phenyl ring could regain some activity. diva-portal.org

The table below presents a conceptual SAR analysis based on the general findings for imidazo[1,5-a]pyridine derivatives, illustrating how different substitutions might influence biological activity.

R1 (Position 1)R3 (Position 3)R5/R6/R7/R8 (Pyridine Ring)Potential Biological Target/ActivityReference
ArylmethylenePhenylUnsubstitutedEGFR Tyrosine Kinase Inhibition, Anticancer nih.govacs.org
CarboxamidePhenylSubstituted (e.g., Bromo)GSK-3β Inhibition nih.govnih.gov
ThioetherPhenyl, Substituted PhenylUnsubstitutedGeneral Synthetic Intermediates mdpi.com
ChalconeSubstituted PhenylUnsubstitutedTubulin Polymerization Inhibition, Anticancer nih.gov
CarboxamideUnsubstitutedN-alkylated alicyclic amine5-HT4 Receptor Agonism researchgate.net
ArylUrea-linked PhenylUnsubstitutedIRAP Inhibition diva-portal.org

Impact of Substituent Variation on Biological Potency and Selectivity

The biological activity of imidazo[1,5-a]pyridine derivatives can be significantly modulated by the nature and position of various substituents on the core structure. Structure-activity relationship (SAR) studies, while not extensively focused on the this compound scaffold itself, can be inferred from related imidazopyridine isomers and analogous compounds.

For the broader class of imidazopyridines, including imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines, the introduction of a bromine atom has been shown to have a marked effect on biological activity. For instance, in a series of amidino-substituted imidazo[4,5-b]pyridines, substitution of the pyridine (B92270) nucleus with bromine was found to significantly enhance antiproliferative activity against cancer cell lines. nih.govnih.gov Specifically, a bromo-substituted derivative bearing a 4-cyanophenyl group at the 2-position demonstrated potent inhibition of several cancer cell lines. nih.gov This suggests that the electronic and steric properties of the bromine atom can play a crucial role in the interaction with biological targets.

In a study of (Z)-3-(arylamino)-1-(3-phenylimidazo[1,5-a]pyridin-1-yl)prop-2-en-1-one derivatives, variations on the phenyl ring at the 3-position influenced cytotoxic potential against a panel of cancer cell lines. researchgate.net This indicates that substituents on the phenyl ring of 3-phenylimidazo[1,5-a]pyridine (B186794) derivatives are key determinants of their biological effects. While this study did not specifically explore a 4-bromo substituent, it underscores the importance of the substitution pattern on the phenyl ring for biological potency. researchgate.net

The following table summarizes the impact of substituent variations on the biological activity of related imidazopyridine derivatives.

Compound ClassSubstituent VariationImpact on Biological ActivityReference
Imidazo[4,5-b]pyridinesBromine on pyridine nucleusMarkedly increased antiproliferative activity nih.govnih.gov
Imidazo[4,5-b]pyridines4-cyanophenyl at position 2Potent inhibition of cancer cell proliferation nih.gov
3-Phenylimidazo[1,5-a]pyridine derivativesVaried aryl amino groupsInfluenced cytotoxic potential against cancer cells researchgate.net

Exploration of Bioisosteric Replacements for Bromine

Bioisosteric replacement is a key strategy in medicinal chemistry used to modulate the physicochemical and pharmacological properties of a lead compound while retaining its primary biological activity. The bromine atom in this compound, with its specific electronic and lipophilic characteristics, is a prime candidate for such replacement to potentially improve potency, selectivity, or pharmacokinetic profiles.

Common bioisosteres for a phenyl ring include other aromatic systems, as well as non-aromatic and saturated cyclic systems that can mimic the spatial arrangement of the original ring. drughunter.com For the bromine atom itself, common bioisosteric replacements include other halogens (e.g., chlorine, fluorine), trifluoromethyl (-CF3), cyano (-CN), and methyl (-CH3) groups. These groups can mimic the steric and/or electronic properties of bromine to varying degrees.

In a different heterocyclic system, the replacement of an indole (B1671886) nucleus with a furo[3,2-b]pyridine (B1253681) was shown to be an effective bioisosteric strategy, yielding compounds with similar affinity for the target receptor but with improved selectivity. doi.org This highlights the potential for significant improvements in drug properties through thoughtful bioisosteric modifications. Another study demonstrated that an 8-fluoroimidazo[1,2-a]pyridine (B164112) could serve as a physicochemical mimic of an imidazo[1,2-a]pyrimidine, acting as a successful bioisosteric replacement in a GABAA receptor modulator. nih.gov

The table below presents potential bioisosteric replacements for the bromine atom and their rationale.

Original GroupPotential BioisostereRationale for Replacement
Bromo (-Br)Chloro (-Cl)Similar size and electronegativity, potentially altering lipophilicity.
Bromo (-Br)Trifluoromethyl (-CF3)Strong electron-withdrawing group, can impact metabolic stability.
Bromo (-Br)Cyano (-CN)Can act as a hydrogen bond acceptor, introducing new binding interactions.
Bromo (-Br)Methyl (-CH3)Can probe the effect of a small, lipophilic group on activity.

Biophysical Characterization of Ligand-Target Interactions (e.g., SPR, ITC)

To understand the molecular basis of the biological activity of this compound derivatives, it is crucial to characterize their direct interactions with their putative biological targets. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose, providing quantitative data on binding affinity, stoichiometry, and the thermodynamics and kinetics of the interaction. nih.gov

While specific SPR or ITC data for this compound is not currently available in published literature, a general understanding of what these techniques can reveal is essential for future mechanistic studies.

Stoichiometry and Thermodynamics of Binding

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. nih.gov A typical ITC experiment involves titrating a solution of the ligand (in this case, a derivative of this compound) into a solution containing the target protein. The resulting thermogram can be analyzed to determine several key thermodynamic parameters:

Binding Stoichiometry (n): This reveals the number of ligand molecules that bind to a single target molecule.

Binding Affinity (KD): The dissociation constant, a measure of the strength of the interaction. A lower KD indicates a stronger binding affinity.

Enthalpy of Binding (ΔH): The heat change associated with the binding event, providing insight into the types of non-covalent interactions (e.g., hydrogen bonds, van der Waals forces) that are formed or broken.

Entropy of Binding (ΔS): This parameter reflects the change in the system's disorder upon binding and is often influenced by hydrophobic interactions and conformational changes.

The following table illustrates the type of thermodynamic data that can be obtained from an ITC experiment.

Thermodynamic ParameterInformation Provided
Stoichiometry (n)Ratio of ligand to target in the complex
Binding Affinity (KD)Strength of the molecular interaction
Enthalpy Change (ΔH)Contribution of hydrogen bonding and van der Waals forces
Entropy Change (ΔS)Contribution of hydrophobic effects and conformational changes

Kinetic Rate Constants of Association and Dissociation

Surface Plasmon Resonance (SPR) is a label-free optical technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. nih.gov This allows for the determination of the kinetic parameters of the interaction:

Association Rate Constant (ka or kon): This constant describes the rate at which the ligand binds to the target.

Dissociation Rate Constant (kd or koff): This constant represents the rate at which the ligand-target complex dissociates.

The ratio of these two constants (kd/ka) provides the equilibrium dissociation constant (KD), which is a measure of binding affinity and can be compared with data obtained from ITC. A slow dissociation rate is often a desirable characteristic for a drug, as it can lead to a longer duration of action.

The kinetic data obtained from SPR provides a more dynamic picture of the binding event compared to the thermodynamic data from ITC.

Kinetic ParameterDescription
Association Rate (ka)The rate of complex formation.
Dissociation Rate (kd)The rate of complex decay.
Binding Affinity (KD)The equilibrium constant for the binding interaction (kd/ka).

Advanced Analytical Methodologies for Structural and Electronic Characterization of 3 4 Bromophenyl Imidazo 1,5 a Pyridine

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including bond lengths, bond angles, and torsional angles, which dictate the molecule's conformation in the solid state.

While specific crystallographic data for 3-(4-bromophenyl)imidazo[1,5-a]pyridine is not publicly available, an analysis would be expected to reveal key structural features. The imidazo[1,5-a]pyridine (B1214698) core is anticipated to be nearly planar. A critical parameter obtained from SC-XRD would be the dihedral angle between the plane of this fused heterocyclic system and the pendant 4-bromophenyl ring. This angle is crucial as it defines the degree of π-conjugation between the two aromatic systems, which in turn influences the electronic and photophysical properties of the molecule. For comparison, in the related structure of 3-{[5-(4-bromophenyl)imidazo[2,1-b] nih.govresearchgate.netresearchgate.netthiadiazol-2-yl]methyl}-1,2-benzisoxazole, the angle between the imidazothiadiazole and bromophenyl rings is 27.34(3)°. nih.gov The analysis would also detail intermolecular interactions, such as π–π stacking or halogen bonding, that govern the crystal packing arrangement.

A hypothetical table of crystallographic data that would be generated is presented below.

ParameterExpected Value/Information
Chemical FormulaC₁₃H₉BrN₂
Formula Weight273.13 g/mol
Crystal SystemTo be determined (e.g., Monoclinic, Orthorhombic)
Space GroupTo be determined (e.g., P2₁/c, Pbca)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Volume (V)ų
Z (Molecules per unit cell)To be determined
Dihedral AngleAngle between imidazopyridine and bromophenyl planes (°)
Hydrogen BondsPresence and geometry of any C-H···N interactions
π-π Stacking InteractionsCentroid-to-centroid distances (Å)

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Elucidation

High-resolution NMR spectroscopy is the most powerful tool for elucidating molecular structure in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the imidazo[1,5-a]pyridine core and the 4-bromophenyl ring. The protons on the pyridine (B92270) portion of the fused ring are expected in the aromatic region (δ 7.0-8.5 ppm), with their specific shifts and coupling patterns revealing their positions. The protons on the bromophenyl ring would typically appear as a set of two doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom. The carbon atom attached to the bromine (C-Br) would be found around δ 122-125 ppm, while the other carbons of the aromatic rings would resonate in the δ 110-150 ppm range.

Predicted NMR Data for this compound

¹H NMR (Predicted)¹³C NMR (Predicted)
Chemical Shift (δ ppm)Proton AssignmentChemical Shift (δ ppm)Carbon Assignment
~8.5 - 7.0Imidazo[1,5-a]pyridine ring protons~150 - 110Aromatic and Heterocyclic Carbons
~7.6 (d)Bromophenyl protons (ortho to Br)~132Bromophenyl carbons (ortho to Br)
~7.8 (d)Bromophenyl protons (meta to Br)~130Bromophenyl carbons (meta to Br)
~124Bromophenyl carbon (ipso to Br)

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is essential. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks between adjacent protons on the pyridine ring, establishing their connectivity and helping to differentiate them.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It allows for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations from the bromophenyl protons to the carbon atoms of the imidazo[1,5-a]pyridine ring at the point of attachment (C3), and vice-versa, confirming the link between the two major fragments of the molecule.

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing materials in their solid form. Unlike solution NMR, which averages out anisotropic interactions, ssNMR is sensitive to the local environment and packing of molecules in a crystal lattice. This makes it an ideal tool for identifying and characterizing polymorphs—different crystalline forms of the same compound—which can have distinct physical properties. While no polymorphism has been reported for this compound, ssNMR would be the method of choice to investigate this possibility. If polymorphs were present, they would exhibit different ¹³C and ¹⁵N chemical shifts due to variations in their crystal packing and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₃H₉BrN₂), the theoretical exact mass of the neutral molecule is 271.9953 u. Using electrospray ionization (ESI), the compound is typically observed as the protonated molecule [M+H]⁺.

Calculated HRMS Data

IonFormulaCalculated m/z
[M(⁷⁹Br)+H]⁺C₁₃H₁₀⁷⁹BrN₂⁺273.0025
[M(⁸¹Br)+H]⁺C₁₃H₁₀⁸¹BrN₂⁺275.0005

The presence of bromine results in a characteristic isotopic pattern with two major peaks of nearly equal intensity separated by approximately 2 Da.

Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, provide insight into the compound's structure. The fragmentation pattern is a molecular fingerprint. For this compound, key fragmentation pathways would likely involve:

Loss of the bromine radical (•Br): A common fragmentation for brominated aromatic compounds.

Cleavage of the heterocyclic rings: Successive loss of small neutral molecules like HCN, which is characteristic of nitrogen-containing heterocycles. researchgate.netasianpubs.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Purity Assessment

Fourier-transform infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide information about the functional groups present.

For this compound, the spectra would be dominated by bands corresponding to the aromatic systems.

Predicted Vibrational Bands

Wavenumber (cm⁻¹)AssignmentTechnique
3150–3000Aromatic C-H stretchingFT-IR, Raman
1640–1450C=C and C=N stretching of aromatic ringsFT-IR, Raman
1250–1000Aromatic C-H in-plane bendingFT-IR
900–675Aromatic C-H out-of-plane bendingFT-IR
< 700C-Br stretchingFT-IR, Raman

These techniques are also excellent for assessing sample purity, as impurities would introduce extraneous peaks into the spectrum.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Chromophore Analysis

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule. The imidazo[1,5-a]pyridine scaffold is a well-known fluorophore, and its properties are highly tunable by substitution. nih.gov The chromophore of this compound consists of the extended π-electron system encompassing both the fused heterocyclic rings and the bromophenyl substituent.

UV-Vis Absorption: The molecule is expected to show strong absorption bands in the UV region, likely between 300 and 380 nm, corresponding to π→π* transitions within the conjugated system. nih.gov

Fluorescence: Imidazo[1,5-a]pyridine derivatives are known for exhibiting significant fluorescence with large Stokes shifts (the difference in wavelength between the absorption maximum and the emission maximum). nih.govrsc.org Upon excitation, this compound is expected to emit light in the visible region, likely in the blue-to-green range (approx. 450-520 nm). The quantum yield and specific emission wavelength would be influenced by the heavy bromine atom, which can sometimes quench fluorescence or promote intersystem crossing.

Prospective Applications in Chemical Biology, Materials Science, and Catalysis Research

Development as Molecular Probes and Tools for Investigating Biological Processes

The inherent fluorescence of the imidazo[1,5-a]pyridine (B1214698) scaffold is a key feature driving its development as a molecular probe. mdpi.com Derivatives of this heterocyclic system are known to exhibit significant Stokes shifts, a desirable property for fluorescent probes as it minimizes self-quenching and improves signal-to-noise ratios. mdpi.comresearchgate.net Research into imidazo[1,5-a]pyridine-based fluorophores has demonstrated their potential for investigating biological processes. For instance, these compounds have been successfully used to monitor intracellular pH changes. researchgate.net

A study on five imidazo[1,5-a]pyridine-based fluorophores investigated their photophysical properties in various organic solvents and their interactions with liposomes as artificial membrane models. mdpi.com The probes successfully intercalated into the lipid bilayer, with some exhibiting solvatochromic behavior, making them suitable for use as membrane probes. mdpi.com The significant partitioning effect of the imidazo[1,5-a]pyridine scaffold into the lipid bilayer encourages further exploration of this class of fluorophores for biological imaging and sensing applications. mdpi.com The tunability of their optical features, achieved through simple chemical modifications, further enhances their utility as molecular tools. mdpi.com

Utilization as a Privileged Scaffold for Novel Ligand and Bioactive Compound Discovery

The imidazo[1,5-a]pyridine nucleus is considered a "privileged scaffold" in medicinal chemistry. mdpi.com This is due to its ability to serve as a versatile template for the design of compounds that can interact with a wide range of biological targets. mdpi.combeilstein-journals.orgresearchgate.netresearchgate.net The structural similarity of imidazopyridines to naturally occurring purines allows them to interact with biomolecules in living systems. researchgate.net This scaffold is a key component in numerous compounds with demonstrated biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.netmdpi.comnih.gov

The 3-(4-bromophenyl)imidazo[1,5-a]pyridine structure, in particular, serves as a crucial starting material or intermediate for the synthesis of a variety of bioactive molecules. The bromine atom on the phenyl ring provides a convenient handle for further chemical modifications through cross-coupling reactions, allowing for the generation of diverse compound libraries. For example, derivatives of the imidazo[1,5-a]pyridine scaffold have been identified as potent kinase inhibitors, a critical class of drugs in cancer therapy. nih.gov Specifically, optimization of imidazo[4,5-b]pyridine-based compounds has led to the discovery of dual FLT3/Aurora kinase inhibitors with potential for treating acute myeloid leukemia. nih.gov

The following table summarizes examples of bioactive compounds derived from the imidazo[1,5-a]pyridine scaffold:

Compound TypeBiological Target/ActivityReference
Imidazo[4,5-b]pyridine derivativesDual FLT3/Aurora kinase inhibitors nih.gov
Imidazo[1,2-a]pyridine derivativesAnticancer agents nih.govnih.gov
Imidazo[4,5-b]pyridine derivativesAntiviral, antibacterial researchgate.netmdpi.com
Imidazo[1,2-a]pyridinesp110a inhibitors nih.gov

Exploration as Catalysts or Ligands in Organic Transformations

The utility of this compound extends into the realm of catalysis, where it and its derivatives can function as ligands for transition metals. The nitrogen atoms within the imidazo[1,5-a]pyridine core can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex.

A notable application is in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.gov Researchers have synthesized 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands and successfully employed them in Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of sterically hindered biaryls and heterobiaryls. nih.gov

Furthermore, metal-free approaches to the functionalization of imidazo[1,5-a]pyridines are being developed. nih.gov For instance, a method for the insertion of a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules has been reported, and the resulting bis-imidazo[1,5-a]pyridine product has been demonstrated to act as a ligand. nih.govacs.org The development of such catalytic systems and ligands based on the imidazo[1,5-a]pyridine scaffold highlights its potential to facilitate the synthesis of complex organic molecules. beilstein-journals.org

Integration into Functional Materials with Tunable Optoelectronic Properties

The photophysical properties that make this compound and its derivatives suitable as molecular probes also underpin their application in materials science. researchgate.net These compounds often exhibit strong fluorescence and large Stokes shifts, which are advantageous for the development of optoelectronic devices. researchgate.netrsc.org

Research has focused on the synthesis of imidazo[1,5-a]pyridine derivatives with tunable optoelectronic properties. researchgate.net By modifying the substituents on the core scaffold, it is possible to alter the absorption and emission characteristics of the material. For example, donor-π-acceptor (D–π–A) push-pull fluorophores incorporating an imidazo[1,5-a]pyridine donor have been synthesized. rsc.org These materials exhibit excellent intramolecular charge transfer (ICT) and positive solvatochromism. rsc.org

One significant application of these materials is in the fabrication of white light-emitting diodes (WLEDs). rsc.org The strong greenish-yellow emission of certain imidazo[1,5-a]pyridine-based fluorophores in the solid state allows them to be used as organic down-converter materials in hybrid WLEDs. rsc.org The versatility of this scaffold also extends to applications in anticounterfeiting technologies due to their unique fluorescence properties. rsc.org

The following table highlights key optoelectronic properties of representative imidazo[1,5-a]pyridine derivatives:

Derivative TypeKey Optoelectronic PropertyPotential ApplicationReference
1,3-Diarylated imidazo[1,5-a]pyridinesLarge Stokes' shifts (90–166 nm)Optoelectronics researchgate.net
D–π–A push-pull fluorophoresStrong greenish-yellow emission, high quantum yieldWhite LEDs, anticounterfeiting rsc.org
Thiophene functionalized tetrazocinesDelocalized electron density (HOMO)Organic electronics rsc.org

Role in Supramolecular Assembly and Nanotechnology Research

The planar structure and potential for non-covalent interactions make this compound and related compounds interesting building blocks for supramolecular chemistry and nanotechnology. Supramolecular assembly relies on interactions such as hydrogen bonding and π-stacking to create well-defined, higher-order structures. nih.govresearchgate.net

While direct research on the supramolecular assembly of this compound is emerging, studies on constitutionally similar imidazo-fused heterocyclic systems provide valuable insights. nih.govresearchgate.net For instance, the crystal structures of various 6-arylimidazo[2,1-b] researchgate.netbeilstein-journals.orgnih.govthiadiazoles reveal different patterns of supramolecular assembly, including the formation of ribbons and dimers through C-H···N hydrogen bonds and π-stacking interactions. nih.gov The ability of the imidazo[1,5-a]pyridine scaffold to participate in such interactions suggests its potential for constructing novel supramolecular architectures. nih.govresearchgate.net These organized assemblies could find applications in areas such as molecular recognition, sensing, and the development of functional nanomaterials.

Future Directions and Emerging Research Avenues for 3 4 Bromophenyl Imidazo 1,5 a Pyridine

Exploration of Novel Synthetic Pathways

The continued exploration of 3-(4-bromophenyl)imidazo[1,5-a]pyridine's potential is fundamentally linked to the development of efficient and innovative synthetic methodologies. While various methods exist for constructing the imidazo[1,5-a]pyridine (B1214698) core, future research will likely focus on enhancing sustainability, efficiency, and molecular diversity. organic-chemistry.orgrsc.org Key future strategies include transition-metal-free reactions, such as iodine-mediated sp3 C-H amination, which offer an operationally simple and scalable approach. rsc.org Another promising avenue is the use of catalyst systems like bismuth(III) trifluoromethanesulfonate (B1224126) in combination with p-toluenesulfonic acid to facilitate Ritter-type reactions, which can broaden the substrate scope. acs.org The development of one-pot, multi-component reactions (MCRs) will also be crucial, as they allow for the rapid generation of diverse libraries of analogues by combining multiple reactants in a single step, thereby increasing efficiency and reducing waste. organic-chemistry.orgnih.gov

Stereoselective Synthesis

A significant frontier in the synthesis of imidazo[1,5-a]pyridine derivatives is the control of stereochemistry. The introduction of chiral centers into the this compound scaffold could lead to analogues with enhanced biological specificity and potency. Future research will need to focus on developing stereoselective synthetic methods. This could involve the use of chiral catalysts, chiral auxiliaries, or starting from chiral precursors. An efficient three-component coupling reaction that allows for the incorporation of chiral substituents has been described for producing imidazo[1,5-a]pyridinium ions, providing a foundational strategy that can be adapted and optimized for stereoselective synthesis. organic-chemistry.org The ability to selectively produce one enantiomer over another is critical, as different enantiomers of a compound can have vastly different biological activities.

Comprehensive Mechanistic Elucidation of Biological and Chemical Transformations

A deep understanding of how this compound interacts with biological targets and undergoes chemical transformations is paramount for its rational development. Future research must delve into detailed mechanistic studies. For its potential therapeutic applications, this involves identifying specific protein targets and elucidating the binding modes and kinetics through techniques like X-ray crystallography and cryogenic electron microscopy (cryo-EM). pnas.org Investigating the metabolic pathways of this compound is also crucial to understand its stability, clearance, and potential for generating active or toxic metabolites. From a chemical perspective, understanding the reaction mechanisms for its synthesis and functionalization, such as the proposed pathways involving nitrilium ion intermediates in Ritter-type reactions, will enable the optimization of reaction conditions and the prediction of product outcomes. acs.orgmdpi.com

Rational Design of Next-Generation Imidazo[1,5-a]pyridine Analogues

Building upon mechanistic insights, the rational design of new analogues of this compound aims to improve its efficacy, selectivity, and pharmacokinetic properties. This involves making targeted structural modifications to enhance interactions with biological targets. Structure-activity relationship (SAR) studies are central to this effort, systematically altering substituents on the imidazo[1,5-a]pyridine core and the bromophenyl group to map out their effects on activity. nih.govrsc.org A strategy known as "scaffold hopping," where the core imidazo[1,5-a]pyridine structure is replaced with other bioisosteric rings, could also lead to the discovery of novel compounds with improved drug-like properties. nih.govrsc.org For instance, the imidazo[1,5-a]pyridine scaffold has been identified as a promising core for developing potent and selective inhibitors for targets like the retinoic acid receptor-related orphan receptor gamma (RORc), highlighting its potential in immunology. nih.gov

Machine Learning and Artificial Intelligence Applications in Compound Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of new compounds. For this compound, AI algorithms can be trained on existing data to predict the biological activities and properties of virtual analogues, significantly accelerating the screening process. mdpi.com ML models can improve the accuracy of molecular docking simulations, which predict how a molecule binds to a protein target, by refining scoring functions. mdpi.com Furthermore, AI can be employed in retrosynthetic analysis to propose novel and efficient synthetic routes that may not be obvious to human chemists. These computational tools will allow researchers to navigate the vast chemical space of possible imidazo[1,5-a]pyridine derivatives more effectively, prioritizing the synthesis of candidates with the highest probability of success.

Multidisciplinary Collaborations and Translational Research Opportunities

Translating the potential of this compound from a laboratory curiosity into a tangible application requires a concerted effort across multiple scientific disciplines. Future progress will depend on strong collaborations between synthetic chemists, medicinal chemists, biologists, computational scientists, and clinicians. Such collaborations are essential for validating biological targets, performing preclinical evaluations, and ultimately, conducting clinical trials. The diverse applications of the imidazo[1,5-a]pyridine scaffold, from potential therapeutics for autoimmune diseases to materials for optoelectronic devices, open up numerous translational opportunities. rsc.orgnih.gov For example, its derivatives have shown promise as potent antitubercular agents and kinase inhibitors, indicating a clear path for translational research in infectious diseases and oncology. nih.govacs.org Establishing these collaborative frameworks will be key to unlocking the full therapeutic and technological potential of this versatile compound class.

Q & A

Q. What are the common synthetic routes for 3-(4-bromophenyl)imidazo[1,5-a]pyridine, and how can reaction conditions be optimized for higher yields?

The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation, cycloaddition, or oxidative cyclization. For example, one-pot cyclization under mild, catalyst-free conditions using water as a byproduct has been reported for related compounds, yielding fluorescent derivatives with high efficiency . Optimizing reaction conditions includes adjusting solvent polarity (e.g., DMF vs. ethanol), temperature (room temperature to reflux), and stoichiometry of reactants. Monitoring via TLC or HPLC and purification by column chromatography are critical for isolating high-purity products. High yields (e.g., 92% for a chlorophenyl analog) can be achieved by controlling the reaction time and using excess reagents where necessary .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should contradictory NMR data be resolved?

Key techniques include:

  • 1H/13C NMR : Assign peaks using coupling constants and integration ratios. For instance, aromatic protons in the bromophenyl group typically appear as doublets (δ 7.72–7.46 ppm, J = 8.5 Hz) .
  • HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+H]+ at 395.0768 vs. calculated 395.1237) .
  • X-ray crystallography : Resolve ambiguities in NMR assignments by determining the crystal structure, as demonstrated for cadmium complexes of imidazo[1,5-a]pyridine derivatives . Contradictory data may arise from dynamic effects (e.g., tautomerism); variable-temperature NMR or deuterated solvent swaps can clarify such issues .

Advanced Research Questions

Q. How do structural modifications at the 3-position of imidazo[1,5-a]pyridine influence its photophysical properties and potential applications in OLEDs?

Substituents at the 3-position (e.g., bromophenyl, ethynyl, or morpholino groups) alter π-conjugation and intramolecular charge transfer (ICT), affecting emission wavelength and quantum yield. For example:

  • Bulky groups reduce π-stacking, enhancing fluorescence in solution.
  • Electron-withdrawing groups (e.g., bromine) shift emission to longer wavelengths. X-ray crystallography reveals that intermolecular C–H⋯π interactions and hydrogen bonding govern solid-state luminescence, crucial for OLED performance .

Q. What computational methods are employed to predict the electronic structure and excited-state behavior of imidazo[1,5-a]pyridine derivatives?

Time-dependent density functional theory (TD-DFT) is widely used to model excited states and correlate calculated transitions with experimental UV-Vis/fluorescence spectra. For Re(I) carbonyl complexes with imidazo[1,5-a]pyridine ligands, TD-DFT accurately predicts dual emission bands by analyzing ligand-to-metal charge transfer (LMCT) and π→π* transitions .

Q. How can scaffold-hopping strategies address metabolic instability in imidazo[1,5-a]pyridine-based drug candidates?

Replacing metabolically labile moieties (e.g., imidazo[1,2-a]pyrimidine) with imidazo[1,5-a]pyridine eliminates susceptibility to aldehyde oxidase (AO)-mediated degradation. This approach retained target affinity while improving pharmacokinetic profiles in preclinical models .

Biological and Pharmacological Applications

Q. How should researchers design experiments to evaluate the antibacterial efficacy of this compound derivatives against multidrug-resistant bacteria?

  • Screening : Test minimum inhibitory concentrations (MICs) against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains using broth microdilution.
  • Mechanistic studies : Assess membrane disruption via propidium iodide uptake or inhibition of bacterial enzymes (e.g., DNA gyrase) .
  • Synergy assays : Combine with standard antibiotics (e.g., ciprofloxacin) to identify additive effects .

Q. What experimental approaches validate the anti-tumor mechanisms of imidazo[1,5-a]pyridine derivatives in castration-resistant prostate cancer models?

  • In vitro : Measure apoptosis (Annexin V/PI staining), cell cycle arrest (flow cytometry for cyclin B1/D1), and androgen receptor (AR) signaling (PSA expression).
  • In vivo : Use xenograft models with endpoints like tumor volume and metastasis. Molecular docking can predict interactions with AR or PI3K/Akt pathways, as seen in imidazopyridine analogs .

Data Analysis and Validation

Q. How should researchers address discrepancies in biological activity data across studies on imidazo[1,5-a]pyridine derivatives?

  • Replicate assays : Use independent batches of compounds to rule out synthesis variability.
  • Control for purity : Confirm compound identity via NMR and HRMS; impurities <95% may skew results .
  • Standardize protocols : Align cell lines, bacterial strains, and dosing regimens with published methodologies .

Q. What strategies characterize the coordination chemistry of imidazo[1,5-a]pyridine ligands in transition metal complexes?

  • Spectroscopy : FT-IR and Raman identify metal-ligand vibrations (e.g., Cd–N stretches at ~250 cm⁻¹).
  • X-ray diffraction : Resolve coordination geometry (e.g., distorted square pyramidal for Cd(II) complexes) and hydrogen-bonding networks .
  • Magnetic/conductivity studies : Probe electronic effects of ligand substituents on metal centers .

Tables

Q. Table 1. Key Synthetic Methods for Imidazo[1,5-a]pyridine Derivatives

MethodConditionsYieldKey Reference
One-pot cyclizationCatalyst-free, H2O byproduct63–92%
Oxidative cycloadditionMnO2, CH3CN, reflux75%
Metal-mediatedCdCl2, ethanol, room temperature85%

Q. Table 2. Biological Activity of Selected Derivatives

CompoundTarget ApplicationKey FindingReference
3-Morpholinoimidazo[1,5-a]pyridineCB2 receptor agonistSelective analgesia, no CB1 activity
HIMP (imidazopyridine analog)Prostate cancerInduces apoptosis via Bax/BclXL
PPIP-Cd complexLuminescent materialsBlue emission (450 nm)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.